2-((4-Fluorophenyl)amino)acetic acid hydrochloride
Description
Properties
Molecular Formula |
C8H9ClFNO2 |
|---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
2-(4-fluoroanilino)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |
InChI Key |
MYWBMQZWHYXDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)F.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Glycine with 4-Fluorobenzylamine
The most widely documented laboratory method involves the direct amination of glycine with 4-fluorobenzylamine in the presence of hydrochloric acid. This one-step reaction proceeds via nucleophilic substitution, where the primary amine of 4-fluorobenzylamine attacks the carboxylate group of glycine, facilitated by protonation under acidic conditions. The reaction is typically conducted in aqueous or mixed-solvent systems (e.g., water/ethanol) at ambient temperature for 12–24 hours.
Key Reaction Parameters:
- Molar Ratio : A 1:1 stoichiometry of glycine to 4-fluorobenzylamine is optimal to minimize side products.
- Acid Concentration : Hydrochloric acid (2–4 M) ensures protonation of the amine and stabilizes the hydrochloride salt.
- Solvent System : Ethanol-water mixtures (3:1 v/v) enhance reagent solubility without compromising reaction kinetics.
Alternative Routes Using Protected Intermediates
Alternative strategies employ protective groups to mitigate side reactions. For instance, tert-butoxycarbonyl (Boc) protection of glycine’s amine group prior to coupling with 4-fluorobenzyl halides has been reported in analogous syntheses. After coupling, acidic deprotection (e.g., with trifluoroacetic acid) yields the target compound. While this method increases synthetic complexity, it improves regioselectivity in challenging substrates.
Industrial-Scale Production Techniques
Batch Reactor Optimization
Industrial production utilizes large-scale batch reactors (500–10,000 L capacity) to accommodate high-volume demands. Key operational parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–30°C | Prevents thermal degradation |
| Stirring Rate | 200–400 rpm | Ensures homogeneous mixing |
| Reaction Time | 8–12 hours | Balances completion vs. cost |
Post-reaction, the crude product is isolated via vacuum filtration and subjected to recrystallization from hot ethanol/water mixtures, achieving >95% purity.
Continuous Flow Approaches
Emerging continuous flow systems offer advantages in scalability and reproducibility. In these setups, reagents are pumped through temperature-controlled microreactors, reducing reaction times to 1–2 hours. A representative protocol involves:
- Mixing glycine and 4-fluorobenzylamine streams at 30°C.
- In-line acidification with HCl gas.
- Real-time monitoring via UV-Vis spectroscopy to adjust residence times.
Reaction Condition Optimization
Temperature and Time Dependencies
Elevated temperatures (40–50°C) accelerate the reaction but risk decomposition of the fluorophenyl group. Kinetic studies reveal a trade-off:
- At 25°C : 85% yield after 24 hours.
- At 40°C : 90% yield after 8 hours but with 5% degradation by-products.
Catalytic Systems and Solvent Effects
Catalysts like potassium carbonate (K₂CO₃) or triethylamine (TEA) are occasionally added to deprotonate the amine, though excess base can hydrolyze the glycine moiety. Solvent screening identifies polar aprotic solvents (e.g., DMSO) as detrimental due to unwanted side reactions, whereas aqueous ethanol maintains optimal balance.
Purification and Isolation Strategies
Crystallization Techniques
Recrystallization remains the gold standard for purification. A typical protocol involves:
- Dissolving the crude product in boiling ethanol (95%).
- Gradual cooling to 4°C to induce crystallization.
- Washing with cold diethyl ether to remove residual impurities.
This method yields colorless crystals with a melting point of 182–184°C.
Chromatographic Methods
For pharmaceutical-grade material, preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) achieves >99% purity. However, this method is cost-prohibitive for large-scale applications.
Analytical Characterization Protocols
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O): δ 7.45–7.40 (m, 2H, Ar-H), 7.10–7.05 (m, 2H, Ar-H), 4.10 (s, 2H, CH₂), 3.85 (s, 1H, NH).
- High-Performance Liquid Chromatography (HPLC) : Retention time = 6.2 min (C18 column, 1.0 mL/min, 220 nm).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Amination | 85–90 | 95–97 | High | Moderate |
| Boc-Protected Route | 75–80 | 98–99 | Low | High |
| Continuous Flow | 88–92 | 96–98 | Very High | Low |
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)amino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenylglycine derivatives.
Scientific Research Applications
2-((4-Fluorophenyl)amino)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the
Biological Activity
2-((4-Fluorophenyl)amino)acetic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated phenyl ring attached to an amino acetic acid moiety, which contributes to its unique biological properties. Its molecular formula is C9H10ClFNO2, and it has been studied for various pharmacological effects.
Research indicates that this compound interacts with several biological targets, leading to various pharmacological effects:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have reported IC50 values in the low micromolar range against various cancer cell lines, suggesting it may disrupt cellular processes critical for cancer growth .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Experimental Data
-
Anticancer Studies :
- In vitro assays demonstrated that this compound significantly inhibits the proliferation of human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay indicated that the compound was more cytotoxic against U-87 cells compared to MDA-MB-231 cells, with an IC50 value of approximately 1.35 times lower than that of ascorbic acid .
- Anti-inflammatory Activity :
- Neuroprotective Studies :
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer | 0.08 - 12.07 | U-87, MDA-MB-231 |
| Anti-inflammatory | <10 | LPS-stimulated blood |
| Neuroprotective | N/A | Neuronal cell lines |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride (CAS 2411635-69-1): Structure: Two fluorine atoms at the 2- and 6-positions of the phenyl ring.
- Impact: The chloro group introduces stronger electron-withdrawing effects, altering hydrogen-bonding capabilities and reactivity .
Functional Group Modifications
- (Dimethylamino)(4-fluorophenyl)acetic Acid Hydrochloride (CAS 1255716-97-2): Structure: Dimethylamino group replaces the amino group. Molecular Formula: C₁₀H₁₃ClFNO₂; MW: 233.67.
- Ethyl 2-{[(4-Fluorophenyl)methyl]amino}acetate Hydrochloride (CAS 1135028-80-6): Structure: Ethyl ester and benzylamine substituent. Molecular Formula: C₁₁H₁₅ClFNO₂; MW: 247.7. Impact: The ester group serves as a prodrug, improving oral bioavailability by enhancing lipophilicity. Hydrolysis in vivo releases the active acetic acid form .
Stereochemical Variations
- (R)-2-Amino-2-(4-fluorophenyl)acetic Acid Hydrochloride (CAS 18125-46-7): Structure: R-enantiomer of the target compound. Impact: Chirality influences pharmacological activity; enantiomers may exhibit differences in receptor affinity and metabolic pathways. For example, the S-enantiomer (CAS 144744-41-2) shows distinct binding in chiral environments .
Physicochemical and Pharmacological Properties
Solubility and Stability
- Hydrochloride Salts : Improve water solubility and crystallinity, facilitating formulation (e.g., CAS 1135028-80-6 ).
- Fluorine Substitution : Enhances metabolic stability by resisting oxidative degradation but may reduce solubility due to increased hydrophobicity .
Key Data Table: Structural Analogs
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((4-Fluorophenyl)amino)acetic acid hydrochloride?
- Methodology : The compound can be synthesized via enzymatic dynamic kinetic resolution (DKR) using nitrilases or amidases. For example, chiral amino acid derivatives like D-4-fluorophenylglycine are synthesized via a one-step enzymatic reaction using nitrilase in methanol/water (pH 8, 37°C), followed by acidification with HCl to isolate the hydrochloride salt . This approach minimizes racemization and improves enantiomeric excess (ee > 98%). Reaction parameters such as pH, temperature, and substrate concentration must be optimized to maximize yield .
Q. How is the compound characterized for purity and structural identity?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity (>95%). Structural confirmation is achieved via nuclear magnetic resonance (NMR; H, C, F) and high-resolution mass spectrometry (HRMS). For example, related 4-fluorophenyl derivatives in were analyzed using reverse-phase C18 columns with acetonitrile/water gradients . Fourier-transform infrared spectroscopy (FTIR) can verify functional groups (e.g., carboxylic acid, amine) .
Q. What are the recommended storage conditions to ensure stability?
- Methodology : Store desiccated at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the hydrochloride salt. Aqueous solutions should be prepared fresh or stabilized at pH 4–6 to avoid degradation. emphasizes using airtight containers and monitoring humidity (<30% RH) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized using biocatalytic methods?
- Methodology : Nitrilase enzymes from Pseudomonas fluorescens or engineered variants (e.g., codon-optimized nitrilases) enhance stereoselectivity. Immobilizing enzymes on silica or chitosan beads improves reusability (up to 10 cycles) and reaction efficiency. Kinetic studies show that substrate feeding strategies (e.g., fed-batch) reduce inhibition and increase ee to >99% . Computational modeling (e.g., molecular docking) can predict enzyme-substrate interactions to guide mutagenesis for improved activity .
Q. What advanced techniques resolve stereochemical impurities in the compound?
- Methodology : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (ethanol/hexane) separates enantiomers. Circular dichroism (CD) spectroscopy quantifies ee by analyzing Cotton effects at 220–250 nm. For trace impurities (<0.1%), tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is employed .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Methodology : Molecular dynamics simulations reveal that the 4-fluorophenyl group enhances hydrophobic interactions with target proteins (e.g., kinase inhibitors). Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd ~ 10–100 nM) . In vitro assays using fluorophore-labeled analogs (e.g., APF/HPF probes) track cellular uptake and localization via fluorescence microscopy .
Q. How do structural modifications impact physicochemical properties?
- Methodology : Substituent effects are studied via Hammett plots, where electron-withdrawing groups (e.g., -F) increase acidity (pKa ~ 2.5 for the carboxylic acid). LogP values (measured via shake-flask method) correlate with bioavailability; fluorination reduces LogP by 0.5–1.0 units compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
